Propyl 4-(propanoylamino)benzoate
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Overview
Description
Propyl 4-(propanoylamino)benzoate is an organic compound that belongs to the benzoate ester family. It is characterized by the presence of a propyl group attached to the benzoate moiety, with a propanoylamino substituent on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-(propanoylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(propanoylamino)benzoic acid with propanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, and using a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Another method involves the transesterification of methyl 4-(propanoylamino)benzoate with propanol. This reaction can be catalyzed by immobilized lipase enzymes, which offer the advantage of mild reaction conditions and high specificity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to achieve high yields and purity. The use of immobilized enzymes in industrial production is also gaining popularity due to their recyclability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(propanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, chlorine (Cl₂) for chlorination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Propyl 4-(propanoylamino)benzoic acid or propyl 4-(propanoylamino)benzaldehyde.
Reduction: Propyl 4-(propanoylamino)benzyl alcohol.
Substitution: Various substituted derivatives, such as nitro, chloro, or sulfonic acid derivatives.
Scientific Research Applications
Propyl 4-(propanoylamino)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of propyl 4-(propanoylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The presence of the propanoylamino group allows it to interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Propyl 4-(propanoylamino)benzoate can be compared with other benzoate esters, such as:
- Methyl 4-(propanoylamino)benzoate
- Ethyl 4-(propanoylamino)benzoate
- Butyl 4-(propanoylamino)benzoate
Uniqueness
- Chemical Structure : The propyl group in this compound provides unique steric and electronic properties compared to its methyl, ethyl, and butyl counterparts.
- Reactivity : The propyl ester may exhibit different reactivity and solubility profiles, influencing its applications in various fields.
- Applications : While all these compounds have similar core structures, the specific alkyl group can significantly impact their suitability for different applications, such as in pharmaceuticals, cosmetics, and industrial processes .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
propyl 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-9-17-13(16)10-5-7-11(8-6-10)14-12(15)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
ITNRCWVFPMGWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC |
Origin of Product |
United States |
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